

# Internal Aryl Alkynes: A Technical Guide to Synthesis and Application

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## Compound of Interest

Compound Name: *1-(Hept-1-YN-1-YL)-4-methylbenzene*

CAS No.: *121866-33-9*

Cat. No.: *B14135832*

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## Executive Summary

Internal aryl alkynes (

) represent a privileged structural motif in modern chemical synthesis.[1][2] Unlike their terminal counterparts, internal alkynes offer enhanced metabolic stability and a linear, rigid geometry that is critical for "spanning" binding pockets in drug design. This guide analyzes their role as versatile building blocks for heterocycle formation (e.g., indoles via Larock synthesis), their activation via gold catalysis, and their strategic use as non-rotatable linkers in kinase inhibitors like Ponatinib.[2]

## Structural & Electronic Properties

The internal alkyne moiety is defined by its

-hybridized carbons, resulting in a linear bond angle (

) and a bond length of approximately 1.20 Å.[1]

- Conjugation: When attached to an aryl ring, the

-system of the alkyne conjugates with the aromatic system, lowering the HOMO-LUMO gap and facilitating electrophilic attack.

- Rigidity: The cylindrically symmetrical

-electron cloud creates a rigid rod-like spacer.<sup>[1][2]</sup> In medicinal chemistry, this prevents the "entropic penalty" of binding associated with flexible alkyl chains.

- Metabolic Stability: Internal alkynes are generally resistant to cytochrome P450 oxidation compared to alkenes (which form epoxides) or alkyl chains (susceptible to hydroxylation), although they can eventually undergo oxidation to

-diketones or cleavage.<sup>[1][2]</sup>

## Synthetic Strategies ("The Make")

### Sonogashira Cross-Coupling (Standard & Modified)

The most ubiquitous method for accessing internal aryl alkynes is the Pd/Cu-catalyzed coupling of aryl halides with terminal alkynes.<sup>[1]</sup>

Mechanism: The reaction proceeds via two interconnected cycles: the Palladium cycle (Oxidative Addition

Transmetallation

Reductive Elimination) and the Copper cycle (formation of copper acetylide).

Optimization for Internal Alkynes:

- Catalyst:

or

(for sterically hindered substrates).<sup>[1][2]</sup>

- Base: Diethylamine ( ) or Diisopropylamine ( ) are preferred over

to solubilize the Cu-acetylide.[1][2]

- Copper-Free Variant: For biological applications where Cu contamination is toxic, use with DABCO or pyrrolidine, though rates are slower.[1][2]

## Decarboxylative Coupling

A powerful alternative when terminal alkynes are volatile or unstable.[2] Alkynyl carboxylic acids (

) are used as stable surrogates.[1][2]

- Reagents:

,

,

(oxidant/base).[2]

- Advantage: Avoids homocoupling (Glaser coupling) of the alkyne.

## Dehydrohalogenation

Used for bulk manufacturing where transition metals are cost-prohibitive.[1][2]

- Precursor: Vicinal dihalides (from alkene bromination) or geminal dihalides (from ketone halogenation).[1][2]
- Reagent: Strong bases like  
or  
in DMSO.[2]
- Note: Requires 2 equivalents of base to form the alkyne.[3]

## Reactivity Profile ("The Use")

### The Larock Indole Synthesis

One of the most valuable applications of internal aryl alkynes is the regioselective synthesis of 2,3-disubstituted indoles.

- Mechanism:
  - Oxidative addition of 2-iodoaniline to Pd(0).[1][2]
  - Coordination of the internal alkyne.
  - Migratory Insertion (Critical Step): The alkyne inserts into the Ar-Pd bond.[1]
  - Intramolecular aminopalladation and reductive elimination.[2]
- Regioselectivity: The bulky group ( ) of the internal alkyne ( ) preferentially occupies the C2 position of the indole, while the smaller group ( ) ends up at C3.[1] This is driven by steric hindrance during the insertion step.

## Gold-Catalyzed Hydrofunctionalization

Gold(I) and Gold(III) salts are "soft" Lewis acids that selectively activate the

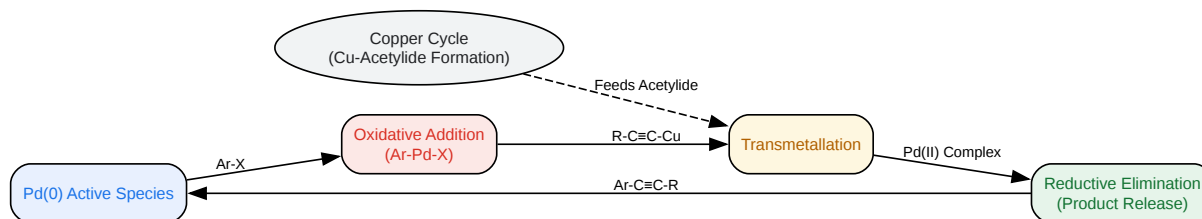
-system of alkynes towards nucleophilic attack (water, alcohols, amines).[1][2]

- Hydration: Internal alkynes yield ketones.[2][4] Regioselectivity is controlled by electronic bias (Markovnikov-like addition to the more electron-rich carbon).[1][2][4]
- Hydroamination: Reaction with anilines yields indoles or quinolines depending on the tether length.

## Visualization of Mechanisms

### Diagram 1: Optimized Sonogashira Coupling Workflow

This diagram illustrates the dual-cycle mechanism required to synthesize internal aryl alkynes.

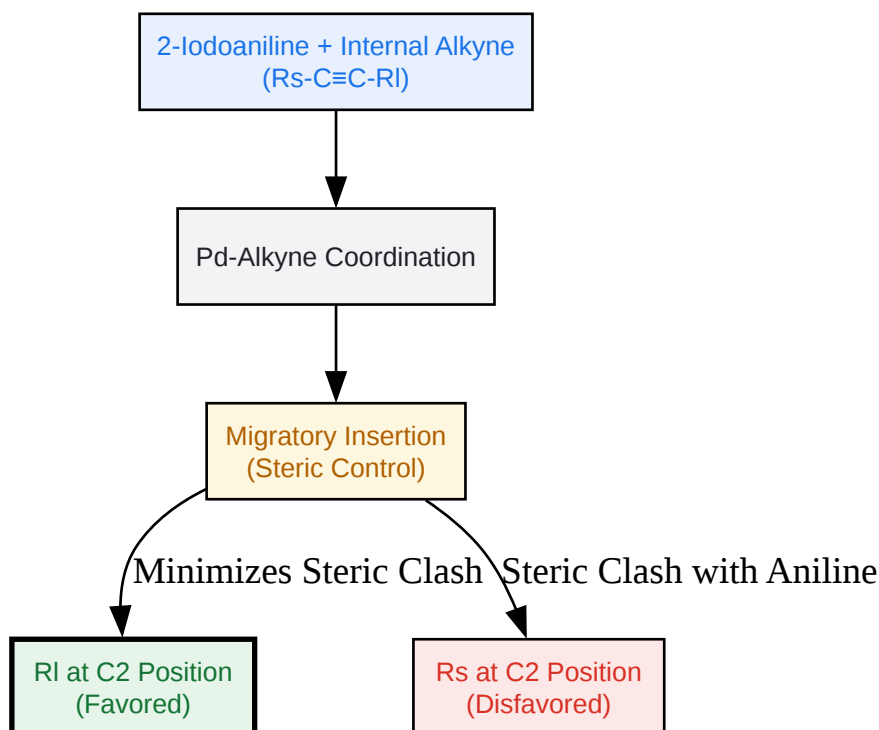


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Caption: The catalytic cycle coupling an aryl halide and terminal alkyne to form the internal alkyne.

## Diagram 2: Larock Indole Regioselectivity

Visualizing how sterics dictate the orientation of the internal alkyne during indole formation.



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Caption: Regioselective insertion of unsymmetrical internal alkynes. Rl = Large group, Rs = Small group.

## Case Studies in Drug Development

### Ponatinib (Iclusig®)

Target: BCR-ABL (T315I mutation) in Chronic Myeloid Leukemia (CML).[1][2][5][6] Role of Internal Alkyne: Ponatinib contains a rigid internal alkyne linker connecting a methyl-phenyl group to an imidazo[1,2-b]pyridazine scaffold.[1][2]

- Structural Logic: The linear ethynyl linker extends the molecule to reach the "back pocket" of the kinase enzyme. Crucially, the alkyne is sterically unobtrusive, allowing the drug to bypass the bulky Isoleucine residue (T315I mutation) that blocks other inhibitors like Imatinib.
- Chemistry: The alkyne is installed via a Sonogashira coupling between an aryl iodide and a heteroaryl alkyne.

### Terbinafine (Lamisil®)

Target: Squalene epoxidase (Antifungal).[1][2] Role of Internal Alkyne: Contains a tert-butyl substituted internal alkyne conjugated to an alkene (enyne).[1][2]

- Structural Logic: The rigid lipophilic tail mimics the squalene substrate, allowing the drug to wedge into the enzyme's active site and halt ergosterol biosynthesis.

## Experimental Protocols

### Protocol A: General Sonogashira Coupling for Internal Alkynes

Valid for synthesizing diphenylacetylene derivatives.[1][2]

- Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).
- Reagents: Add Aryl Iodide (1.0 equiv), Terminal Alkyne (1.2 equiv), (2 mol%), and CuI (1 mol%).

- Solvent: Add degassed THF (0.2 M concentration) and Diisopropylamine (3.0 equiv).
- Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC.[2]
  - Note: If the aryl halide is a bromide, heat to 60°C.
- Workup: Dilute with diethyl ether, wash with saturated (to remove Cu), brine, dry over , and concentrate.
- Purification: Silica gel chromatography (Hexanes/EtOAc).

## Protocol B: Larock Indole Synthesis

Valid for synthesizing 2,3-diphenylindole.[1][2]

- Reagents: Combine 2-iodoaniline (1.0 equiv), Internal Alkyne (2.0 equiv), (5 mol%), (5.0 equiv), and LiCl (1.0 equiv).
- Solvent: DMF (dimethylformamide).[1][2]
- Conditions: Heat to 100°C for 12–24 hours.
- Mechanism Check: The addition of LiCl is crucial; chloride ions stabilize the Pd(0) intermediate and prevent aggregation into inactive Pd black.

## Data Summary: Catalyst Selection

Reaction Type	Substrate	Catalyst System	Key Additive	Typical Yield
Sonogashira	Aryl Iodide	/ CuI	or	>90%
Sonogashira	Aryl Bromide	/ CuI	(Base)	75-85%
Cu-Free	Aryl Iodide		DABCO / TBAA	60-80%
Larock	2-Iodoaniline		LiCl /	70-90%

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